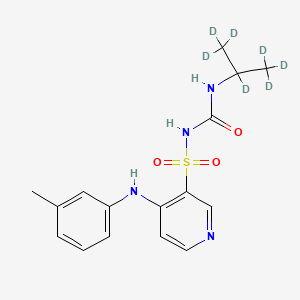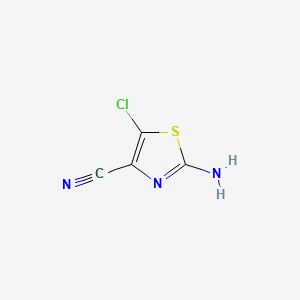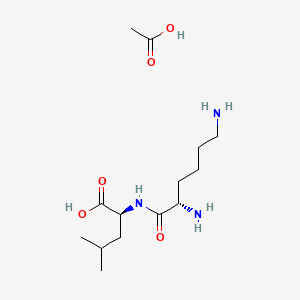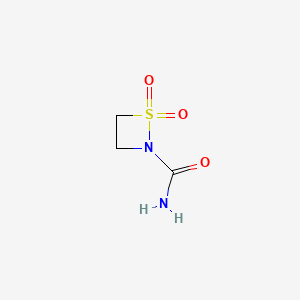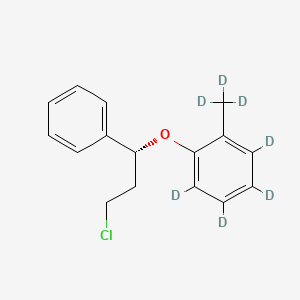
(R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane” is a biochemical used for proteomics research1. It’s an intermediate of labelled Desmethyl atomoxetine2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular formula of this compound is C16H10D7N3O, and its molecular weight is 274.372. The IUPAC name is 1-[(1R)-3-azido-1-phenylpropoxy]-2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzene2.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
This compound is a light-yellow solid2. It’s soluble in dichloromethane and ethyl acetate2.Aplicaciones Científicas De Investigación
Environmental Impact and Endocrine Disruption
Research indicates that certain chemicals structurally similar to (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane, such as Bisphenol A and phthalates, act as endocrine disruptors. These compounds can interfere with the hormonal systems of humans and other animals, potentially leading to reproductive and developmental issues. Studies have highlighted the effects of these chemicals on spermatogenesis, indicating the potential for these compounds to induce germ cell apoptosis and disrupt the blood-testis barrier (Lagos-Cabré & Moreno, 2012), (Ribeiro et al., 2017).
Biomarker Development for Environmental Pollutants
Metabolomics approaches have been employed to identify biomarkers associated with exposure to chemicals like Bisphenol A. These biomarkers help in understanding the complex toxic effects these compounds have on organisms, providing insights into lactate and choline changes post-exposure (Wang et al., 2018).
Soil and Environmental Chemistry
The sorption behavior of similar phenoxy herbicides in soil and their interaction with organic matter and minerals have been studied extensively. Understanding these interactions helps in assessing the environmental impact and mobility of such compounds (Werner et al., 2012).
Industrial Applications and Catalysis
Compounds structurally similar to (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane have been explored for their potential use in industrial applications, including the catalytic conversion processes. Understanding the interaction and stability of these compounds can inform their use in various industrial and chemical synthesis processes (Ruy et al., 2020).
Safety And Hazards
I couldn’t find specific safety and hazard information for this compound.
Direcciones Futuras
The future directions for this compound could involve further research into its properties and potential applications. It’s currently used in proteomics research1, and its use as a stable isotope label allows researchers to study metabolic pathways in vivo in a safe manner2.
Please note that this information is about “®-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane”, not “®-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane”. For accurate information, please refer to the relevant scientific literature or contact a chemical supplier.
Propiedades
IUPAC Name |
1-[(1R)-3-chloro-1-phenylpropoxy]-2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO/c1-13-7-5-6-10-15(13)18-16(11-12-17)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3/t16-/m1/s1/i1D3,5D,6D,7D,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDWIPMYVBCJJX-NUZBOFKISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(CCCl)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])O[C@H](CCCl)C2=CC=CC=C2)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


